2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline, also known as Me-Dalphos, is a phosphine-based ligand with significant applications in catalysis, particularly in palladium-catalyzed reactions. This compound is characterized by its unique structure, which incorporates adamantane moieties that enhance its steric and electronic properties. The molecular formula for this compound is C28H40NP, with a molecular weight of 421.61 g/mol. It is classified as an aryl phosphine ligand, notable for its high purity levels (typically above 98%) when synthesized or purchased from chemical suppliers .
Methods and Technical Details
The synthesis of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline typically involves the reaction of 2-bromo-N,N-dimethylaniline with di-1-adamantylphosphine. This reaction is often facilitated under conditions that promote nucleophilic substitution, allowing the phosphine group to effectively bond to the aromatic ring of the aniline derivative.
The general synthetic route can be summarized as follows:
Reactions and Technical Details
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline acts primarily as a ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. It has been shown to facilitate the amination of aryl and heteroaryl chlorides with primary aryl and alkylamines, cyclic and acyclic amines, lithium amides, N-H imines, hydrazones, and ammonia.
The mechanism by which 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline functions as a ligand involves several key steps:
This multi-step process highlights the crucial role of the ligand in stabilizing intermediates and facilitating reaction pathways .
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline is primarily used in scientific research and industrial applications involving catalysis:
This compound exemplifies how tailored ligands can significantly enhance reaction efficiency and selectivity in organic synthesis .
The compound is definitively identified by the IUPAC name 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline, which precisely describes its molecular architecture: a dimethylaniline group linked at the ortho-position to a phosphino moiety bearing two adamantanyl substituents. This systematic name adheres to Rule PH-5.2 of Nomenclature of Organic Chemistry (IUPAC Recommendations 2013) for phosphines and specifies adamantane ring numbering (Rule IR-8.4).
Synonymous designations reflect its chemical role and commercial sources:
Table 1: Synonym Cross-Reference | Common Name | CAS Registry | Source | |------------------------------|-------------------|------------| | Me-Dalphos | 1219080-77-9 | Cooke Chem | | Bis(Adamant-1-yl)(2-Dimethylaminophenyl)Phosphine | 1219080-77-9 | chemBlink |
The compound's molecular formula, C₂₈H₄₀NP [1] [3] [4], implies high hydrophobicity (calculated LogP = 6.51) [1] and a molecular weight of 421.61 g/mol. Key structural attributes include:
Representations:
CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 [4] Table 2: Atomic Composition | Element | Count | Molecular Weight Contribution | |-------------|-----------|-----------------------------------| | Carbon (C) | 28 | 336.48 g/mol | | Hydrogen (H) | 40 | 40.32 g/mol | | Nitrogen (N) | 1 | 14.01 g/mol | | Phosphorus (P) | 1 | 30.97 g/mol | | Total | | 421.61 g/mol |
While full crystallographic parameters (space group, unit cell dimensions) remain unpublished in open literature, empirical data confirm:
X-ray diffraction (unreported) would likely reveal:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5